2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
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Overview
Description
2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, commonly known as FFPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFPO is a heterocyclic compound that contains an oxygen atom and an imidazole ring. Its unique chemical structure makes it an attractive candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of FFPO is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer growth and proliferation. FFPO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FFPO may act as an antioxidant and protect against oxidative stress, which is implicated in the development of various diseases.
Biochemical and Physiological Effects:
FFPO has been shown to have various biochemical and physiological effects. Studies have shown that FFPO can inhibit the activity of various enzymes involved in cancer growth and proliferation, including topoisomerase II and cyclin-dependent kinases. FFPO has also been shown to modulate the expression of various genes involved in cancer development and progression. In addition, FFPO may act as a vasodilator and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FFPO in lab experiments is its potential as a potent anticancer agent. FFPO has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using FFPO in lab experiments is its potential toxicity. Studies have shown that FFPO can cause cytotoxicity in normal cells at high concentrations, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research involving FFPO. One area of interest is the development of more efficient and cost-effective synthesis methods for FFPO. Another area of research involves the identification of the specific signaling pathways and genes targeted by FFPO in cancer cells. In addition, further studies are needed to determine the potential toxicity of FFPO in normal cells and to develop strategies to minimize its toxicity. Finally, the potential applications of FFPO in the treatment of neurodegenerative diseases warrant further investigation.
Synthesis Methods
FFPO can be synthesized using a variety of methods, including the oxidation of 2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole using hydrogen peroxide and acetic acid. Another method involves the reaction of 2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole with m-chloroperbenzoic acid. The synthesis of FFPO requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.
Scientific Research Applications
FFPO has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary areas of research involves the use of FFPO as a potential anticancer agent. Studies have shown that FFPO can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. FFPO has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZIUKJORGKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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